molecular formula C24H28INO4 B11237289 9-(4-Hydroxy-3-iodo-5-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione

9-(4-Hydroxy-3-iodo-5-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione

Cat. No.: B11237289
M. Wt: 521.4 g/mol
InChI Key: XQVKYWVDHTYDKK-UHFFFAOYSA-N
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Description

9-(4-Hydroxy-3-iodo-5-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione is a complex organic compound with the molecular formula C24H28INO4 and a molecular weight of 521.399 g/mol . This compound is notable for its unique structure, which includes a hydroxy, iodo, and methoxy substituted phenyl ring, as well as a tetramethylated decahydroacridine core. It is used in various scientific research applications due to its distinctive chemical properties.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of a hydroxy-methoxyphenyl derivative.

    Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-(4-Hydroxy-3-iodo-5-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy, iodo, and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar compounds include other hydroxy-iodo-methoxy substituted phenyl derivatives and tetramethylated acridine derivatives. For example:

The uniqueness of 9-(4-Hydroxy-3-iodo-5-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione lies in its combination of a highly substituted phenyl ring with a tetramethylated decahydroacridine core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H28INO4

Molecular Weight

521.4 g/mol

IUPAC Name

9-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione

InChI

InChI=1S/C24H28INO4/c1-23(2)8-14-20(16(27)10-23)19(12-6-13(25)22(29)18(7-12)30-5)21-15(26-14)9-24(3,4)11-17(21)28/h6-7,19,26,29H,8-11H2,1-5H3

InChI Key

XQVKYWVDHTYDKK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=C(C(=C4)I)O)OC)C(=O)C1)C

Origin of Product

United States

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